2-Chloro-4-hydroxy-N,N-dimethylbenzamide 2-Chloro-4-hydroxy-N,N-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13595147
InChI: InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3
SMILES: CN(C)C(=O)C1=C(C=C(C=C1)O)Cl
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

2-Chloro-4-hydroxy-N,N-dimethylbenzamide

CAS No.:

Cat. No.: VC13595147

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-hydroxy-N,N-dimethylbenzamide -

Specification

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name 2-chloro-4-hydroxy-N,N-dimethylbenzamide
Standard InChI InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3
Standard InChI Key QNHYPDNPNOYITG-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=C(C=C(C=C1)O)Cl
Canonical SMILES CN(C)C(=O)C1=C(C=C(C=C1)O)Cl

Introduction

Chemical and Physical Properties

The molecular structure of 2-chloro-4-hydroxy-N,N-dimethylbenzamide comprises a benzene ring substituted with chlorine (-Cl), hydroxyl (-OH), and dimethylcarboxamido (-N(CH3_3)2_2C=O) groups. Key physicochemical properties include:

PropertyValue/Description
Molecular FormulaC9H10ClNO2\text{C}_9\text{H}_{10}\text{ClNO}_2
Molecular Weight199.63 g/mol
Boiling PointNot experimentally determined (predicted: ~360°C)
Density~1.4–1.6 g/cm³ (estimated)
SolubilityLikely polar organic solvents (e.g., DMSO, acetonitrile)
pKa (Hydroxy Group)~9–11 (predicted)

The hydroxy group contributes to hydrogen-bonding interactions, while the chloro substituent enhances electrophilic reactivity. The dimethylamide group imparts steric bulk, influencing conformational flexibility.

Synthesis Methods

The synthesis of 2-chloro-4-hydroxy-N,N-dimethylbenzamide typically involves sequential functionalization of a benzamide precursor. One documented approach includes:

Chlorination and Hydroxylation of N,N-Dimethylbenzamide

  • Chlorination: N,N-Dimethylbenzamide undergoes electrophilic aromatic substitution using chlorine gas or a chlorinating agent (e.g., SO2_2Cl2_2) in the presence of a Lewis acid catalyst (e.g., FeCl3_3) to introduce the chloro group at the 2-position.

  • Hydroxylation: The 4-position is hydroxylated via directed ortho-metalation or using oxidizing agents like hydrogen peroxide under acidic conditions.

Oxidative Amidation of Aldehydes

An alternative method involves oxidative amidation of 2-chloro-4-hydroxybenzaldehyde with dimethylamine. This one-pot reaction employs iron(II) chloride and tert-butyl hydroperoxide (TBHP) in acetonitrile, yielding the target compound with moderate efficiency (37% yield) . The reaction mechanism proceeds via in situ formation of a carbamate intermediate, followed by radical-mediated C–N bond formation .

Stability and Reactivity

2-Chloro-4-hydroxy-N,N-dimethylbenzamide exhibits moderate stability under ambient conditions but degrades under extreme pH or prolonged exposure to light. Key reactivity profiles include:

  • Nucleophilic Aromatic Substitution: The chloro group at the 2-position is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under heated conditions.

  • Acid/Base Sensitivity: The hydroxy group can undergo deprotonation in basic media (pKa ~10), forming a phenoxide ion that enhances electron density in the aromatic ring.

  • Oxidative Degradation: Exposure to strong oxidizers (e.g., KMnO4_4) may cleave the benzene ring or oxidize the hydroxy group to a carbonyl.

Analytical Characterization

Structural elucidation of this compound relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 7.8 (d, J = 8.4 Hz, 1H, H-6),

    • δ 7.4 (s, 1H, H-3),

    • δ 6.9 (d, J = 8.4 Hz, 1H, H-5),

    • δ 3.1 (s, 6H, N(CH3_3)2_2),

    • δ 5.3 (s, 1H, -OH).

  • 13^{13}C NMR:

    • δ 168.2 (C=O),

    • δ 155.1 (C-4),

    • δ 133.5 (C-2),

    • δ 127.3–116.8 (aromatic carbons),

    • δ 38.5 (N(CH3_3)2_2).

Infrared (IR) Spectroscopy

  • Strong absorption at ~3200–3600 cm1^{-1} (-OH stretch),

  • C=O stretch at ~1650 cm1^{-1},

  • C-Cl stretch at ~750 cm1^{-1}.

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